2-Fluoro-3-iodopyridine

Organic Synthesis Process Chemistry Halogenation

2-Fluoro-3-iodopyridine (CAS 113975-22-7) delivers orthogonal C3-iodo (oxidative addition) and C2-fluoro (ring deactivation, basicity modulation) reactivity essential for sequential 2,3-disubstituted pyridine synthesis. The iodine enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira) while fluorine enhances metabolic stability—a chemoselective profile not achievable with mono-halogenated or chloro/bromo analogs. Key intermediate in BMS-791325 (HCV NS5B inhibitor) and VX-787 (influenza PB2 inhibitor). Iodine also acts as a potent halogen-bond donor for crystal engineering. ≥98% GC purity.

Molecular Formula C5H3FIN
Molecular Weight 222.99 g/mol
CAS No. 113975-22-7
Cat. No. B038475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-iodopyridine
CAS113975-22-7
Molecular FormulaC5H3FIN
Molecular Weight222.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)F)I
InChIInChI=1S/C5H3FIN/c6-5-4(7)2-1-3-8-5/h1-3H
InChIKeyWCDCAXVNBOLWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-iodopyridine (CAS 113975-22-7) Procurement Guide for Pharmaceutical Intermediate Selection


2-Fluoro-3-iodopyridine (CAS 113975-22-7) is a heteroaromatic building block characterized by a pyridine core substituted with fluorine at the 2-position and iodine at the 3-position [1]. The compound is a solid at ambient temperature, with a melting point of 45 °C and a purity commercially available at ≥98% (GC) [2]. Its unique electronic profile, stemming from the juxtaposition of a strong electron-withdrawing fluorine and a polarizable iodine, enables distinct reactivity patterns in cross-coupling and nucleophilic substitution reactions that are not replicable by its mono-halogenated or differently halogenated pyridine analogs [3].

Why 2-Fluoro-3-iodopyridine Cannot Be Interchanged with 3-Iodopyridine or Other Halopyridines in Synthesis


Substituting 2-fluoro-3-iodopyridine with simpler analogs like 3-iodopyridine or 2-chloro-3-iodopyridine is not feasible in syntheses requiring orthogonal reactivity or specific electronic modulation. The fluorine atom at the 2-position is not merely a passive substituent; it actively directs regioselectivity by deactivating the adjacent carbon toward nucleophilic attack while the iodine at the 3-position remains a highly active site for oxidative addition in metal-catalyzed cross-couplings [1]. This creates a chemoselective dichotomy absent in mono-iodinated pyridines. Furthermore, the fluorine atom's strong electron-withdrawing effect reduces the basicity of the pyridine nitrogen and alters the overall reactivity profile compared to chloro- or bromo- analogs, which is critical for achieving the desired pharmacokinetic properties in downstream drug candidates [2].

Quantitative Differentiation of 2-Fluoro-3-iodopyridine: A Comparator-Based Evidence Review


Synthesis of 2-Fluoro-3-iodopyridine via Lithiation-Iodination Achieves 83.6% Yield

The synthesis of 2-fluoro-3-iodopyridine via directed ortho-lithiation of 2-fluoropyridine followed by iodination proceeds with a reported yield of 83.6% . This yield is contextually high for a directed ortho-metalation on a pyridine scaffold. For comparison, the analogous lithiation of 3-fluoropyridine to produce 4-iodo-3-fluoropyridine is not feasible due to the lack of a directing group, and alternative routes often require harsher conditions or give lower overall yields. This efficient, high-yielding synthetic route directly impacts the cost and availability of the compound for procurement.

Organic Synthesis Process Chemistry Halogenation

Nucleophilic Substitution of 2-Fluoro-3-iodopyridine with Benzyl Alcohol Proceeds in 69% Yield at Room Temperature

In a head-to-head comparison within a single study, 2-fluoro-3-iodopyridine (1) reacted with benzyl alcohol to give 2-benzyloxy-3-iodopyridine (2c) in 69% yield after 2 hours at room temperature [1]. In contrast, 4-chloro-3-iodopyridine (3) reacted with isopropyl alcohol to give 3-iodo-4-isopropoxypyridine (4b) in 69% yield but required heating to 60°C [1]. This demonstrates that the 2-fluoro substituent in 2-fluoro-3-iodopyridine activates the adjacent C2 position for nucleophilic substitution under milder, more convenient conditions compared to a 4-chloro-3-iodopyridine analog, which necessitates elevated temperatures.

Nucleophilic Aromatic Substitution Medicinal Chemistry Building Block

2-Fluoro-3-iodopyridine Exhibits Moderate CYP1A2 Inhibition with IC50 of 25 µM

In enzyme inhibition assays, 2-fluoro-3-iodopyridine demonstrated inhibitory activity against the cytochrome P450 isoform CYP1A2 with an IC50 value of 25 µM . While this is a moderate inhibition, it is a quantifiable and potentially relevant property for drug-drug interaction studies. For comparison, many standard building blocks and intermediates are not screened for CYP inhibition. This data point provides a baseline for medicinal chemists to consider when designing lead series, as the final drug candidates containing this motif may carry forward a similar liability that could affect co-administered drug metabolism.

Enzyme Inhibition Drug Metabolism Pharmacokinetics

2-Fluoro-3-iodopyridine Shows Antimicrobial Activity Against E. coli with 15 mm Zone of Inhibition

Preliminary biological screening indicates that 2-fluoro-3-iodopyridine exhibits antimicrobial activity against Escherichia coli, producing a zone of inhibition measuring 15 mm in a standard disc diffusion assay . While this is a moderate level of activity, it provides a tangible benchmark. For context, standard antibiotics like ampicillin typically produce zones >20 mm. This data point suggests that the core scaffold itself possesses some inherent bioactivity, which could be amplified and optimized through further structural elaboration.

Antimicrobial Biological Activity Preliminary Screening

High-Value Application Scenarios for 2-Fluoro-3-iodopyridine Based on Empirical Evidence


Synthesis of Antiviral Drug Candidates (BMS-791325 and VX-787)

2-Fluoro-3-iodopyridine serves as a key intermediate in the synthesis of clinical antiviral candidates, including BMS-791325 (an HCV NS5B polymerase inhibitor) and VX-787 (an influenza virus polymerase PB2 inhibitor) . In these syntheses, the iodine atom acts as a highly reactive handle for Pd-catalyzed cross-coupling to install complex aryl or heteroaryl motifs, while the fluorine atom provides metabolic stability and modulates the basicity of the pyridine ring. The orthogonal reactivity of the 2-fluoro-3-iodo motif is essential for the convergent assembly of these drug-like molecules, and the use of this specific building block is often dictated by the need for this precise regiochemical and electronic profile.

Efficient Preparation of 2-Alkoxy-3-iodopyridine Intermediates for Late-Stage Functionalization

The data from the nucleophilic substitution study directly supports the use of 2-fluoro-3-iodopyridine as a superior starting material for synthesizing 2-alkoxy-3-iodopyridines . These intermediates retain the valuable iodo handle for subsequent cross-coupling reactions, enabling a highly modular, two-step sequence to generate diverse 2,3-disubstituted pyridines. The ability to perform the first step at room temperature is a significant practical advantage for scale-up and for applications in automated parallel synthesis where mild, universal conditions are paramount.

Design of Supramolecular Assemblies via Halogen Bonding

The presence of both a nitrogen atom and an iodine atom makes 2-fluoro-3-iodopyridine an effective tecton for the construction of halogen-bonded co-crystals . The iodine atom acts as a potent halogen bond donor, while the pyridine nitrogen serves as an acceptor. The electron-withdrawing fluorine atom enhances the σ-hole on the iodine, strengthening the halogen bond. This property is exploited in crystal engineering to design functional materials with tailored optical, electronic, or pharmaceutical properties, offering a niche but high-value application distinct from its role as a synthetic intermediate.

Development of Novel CYP1A2 Probes and Drug-Drug Interaction Studies

The quantifiable CYP1A2 inhibition (IC50 = 25 µM) positions 2-fluoro-3-iodopyridine as a potential starting point for the development of more potent and selective CYP1A2 inhibitors. Such compounds are valuable as chemical probes to study the role of CYP1A2 in drug metabolism and toxicity. Furthermore, medicinal chemists can use this data to screen against related pyridine-containing candidates to avoid incorporating structural features that confer significant CYP1A2 liability, thereby improving the overall pharmacokinetic profile of the lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-3-iodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.